Tributyl(3-fluorophenyl)stannane
Description
Properties
IUPAC Name |
tributyl-(3-fluorophenyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGDHLUHQMPKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31FSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565333 | |
| Record name | Tributyl(3-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62942-25-0 | |
| Record name | Tributyl(3-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into Reactions Involving Tributyl 3 Fluorophenyl Stannane
Fundamental Principles of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The catalytic cycle for these reactions, particularly the Stille reaction which utilizes organostannanes like Tributyl(3-fluorophenyl)stannane, is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov While this overarching framework is widely accepted, the specific mechanistic details of each step can be complex and are influenced by various factors such as the nature of the substrates, ligands, and reaction conditions. wikipedia.orgacs.org
Oxidative Addition Processes
The catalytic cycle is initiated by the oxidative addition of an organic halide or pseudohalide to a low-valent palladium(0) complex. wikipedia.orgnih.gov This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) species. The oxidation state of palladium changes from 0 to +2 during this process.
The reactivity of the organic electrophile in the oxidative addition step is a critical factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. harvard.edu The choice of ligands on the palladium catalyst also plays a crucial role. Electron-rich and sterically demanding phosphine (B1218219) ligands can enhance the rate of oxidative addition by increasing the electron density on the palladium(0) center, thereby facilitating its insertion into the carbon-halogen bond. nih.gov For less reactive electrophiles like aryl chlorides, the development of specialized ligands has been instrumental in enabling efficient oxidative addition. nih.gov
Transmetalation Pathways and Stereochemical Implications
Following oxidative addition, the newly formed palladium(II) complex undergoes transmetalation. In this key step, the organic group from the organostannane reagent, in this case, the 3-fluorophenyl group from this compound, is transferred to the palladium center, displacing the halide or pseudohalide. This process results in a diorganopalladium(II) intermediate. wikipedia.orgnih.gov The transmetalation step is often considered the rate-determining step of the Stille coupling and is the most debated and least understood part of the catalytic cycle. acs.orgnih.gov
The mechanism of transmetalation can vary depending on the specific substrates and reaction conditions. wikipedia.org General trends suggest that the rate of transmetalation is accelerated by more electron-rich organostannanes and more electron-poor organic halides. nih.gov
Associative Mechanisms
The most commonly proposed pathway for transmetalation in the Stille reaction is an associative mechanism. wikipedia.org This mechanism suggests that the organostannane coordinates to the palladium(II) complex, forming a transient, higher-coordinate intermediate. From this intermediate, the organic group is transferred to the palladium, and the tin-halide species is eliminated. wikipedia.org
Cyclic and Open Transition States
The transmetalation process can proceed through either a cyclic or an open transition state. wikipedia.org In a cyclic transition state , the halide or pseudohalide on the palladium complex coordinates to the tin atom of the organostannane, forming a bridged intermediate. This facilitates the transfer of the organic group from tin to palladium. wikipedia.orgacs.org This pathway is often favored for reactions involving aryl bromides. csic.es
Alternatively, an open transition state can occur, particularly with substrates like triflates. In this scenario, the halide or pseudohalide dissociates from the palladium center before the organostannane coordinates. This generates a more electrophilic palladium species that can then react with the organostannane. csic.es The presence of additives like lithium chloride can influence the reaction pathway, potentially favoring an open mechanism by facilitating the displacement of the triflate group. wikipedia.orgcsic.es
Influence of Ligands and Substrate Geometry on Transmetalation
The nature of the ligands coordinated to the palladium center significantly impacts the transmetalation step. The dissociation of a ligand from the palladium(II) complex is often a prerequisite for the organostannane to coordinate and for transmetalation to occur. acs.org Consequently, the addition of excess ligand to the reaction mixture can retard the rate of coupling. harvard.eduacs.org The steric and electronic properties of the ligands dictate their binding affinity to the palladium center and thus influence the ease of their dissociation. nih.gov
The geometry of the palladium(II) intermediate also plays a role. Oxidative addition typically leads to a trans isomer, but for reductive elimination to occur, a cis arrangement of the two organic groups is required. Therefore, a trans-to-cis isomerization must take place on the diorganopalladium(II) complex before the final step of the catalytic cycle. acs.org
Reductive Elimination Steps
The final step in the catalytic cycle is reductive elimination. wikipedia.orgnih.gov In this process, the two organic groups that were brought together on the palladium(II) center are coupled and expelled as the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov
For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the square-planar palladium(II) complex. acs.org The rate of reductive elimination can be influenced by the steric and electronic nature of the organic groups and the ancillary ligands. Steric hindrance between the organic groups can promote their elimination. rsc.org Furthermore, electron-withdrawing groups on the ligands can create a more electron-deficient palladium center, which can also promote reductive elimination. nih.gov
Specific Mechanistic Studies on this compound Reactivity
Detailed investigations into the reactivity of this compound have provided valuable insights into the intricate steps of cross-coupling reactions. These studies often focus on the influence of substituents and additives on the reaction kinetics and pathways.
The fluorine atom in the meta-position of the phenyl ring in this compound significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. nih.govthieme-connect.com The electron-withdrawing nature of fluorine can influence the rate of transmetalation, which is often the rate-determining step in the catalytic cycle. chem-station.com This effect is attributed to the increased Lewis acidity of the tin center, which can facilitate its interaction with the palladium catalyst. researchgate.net
In Stille reactions, fluoride (B91410) ions can play a multifaceted role. nih.govthieme-connect.com They can promote the rate-determining transmetalation step by forming a more reactive palladium-fluoride complex. nih.gov However, an excess of fluoride ions can lead to the formation of an unreactive anionic stannate species, thereby inhibiting the reaction. nih.gov This highlights the delicate balance of reaction conditions required for optimal catalytic activity. The presence of the fluorine substituent on the arylstannane can modulate these interactions, influencing both the rate and selectivity of the coupling process.
Studies have shown that the electronic properties of the organostannane, influenced by substituents like fluorine, are a critical factor in the efficiency of the Stille reaction. researchgate.net For instance, arylstannanes with electron-withdrawing groups, such as the pentafluorophenyl group, exhibit enhanced reactivity due to increased tin-Lewis acidity, which facilitates the transmetalation process. researchgate.net While a direct comparative study on the 3-fluorophenyl group's specific influence on reaction rates compared to other substituted arylstannanes is not detailed in the provided results, the general principles of electronic effects on Stille couplings are well-established. uwindsor.caresearchgate.net
The Migita-Kosugi-Stille (MKS) coupling reaction often benefits from the use of a copper co-catalyst, a phenomenon referred to as the "copper effect". researchgate.netresearchgate.netchemrxiv.org This effect is particularly pronounced in accelerating the reaction and can be attributed to two primary mechanisms depending on the solvent polarity. researchgate.netchemrxiv.org In polar solvents like DMF and NMP, the acceleration is primarily due to Sn/Cu transmetalation. researchgate.netchemrxiv.org In less polar ethereal solvents, the copper salt was initially thought to act as a ligand scavenger; however, more recent studies have shown that Sn/Cu transmetalation is also the dominant accelerating factor in these solvents. researchgate.netchemrxiv.org
The use of copper(I) salts, often in conjunction with fluoride ions, has been shown to significantly enhance the efficiency of Stille couplings, allowing for reactions to proceed under milder conditions and with a broader substrate scope. organic-chemistry.orgrsc.orgnih.gov The synergistic effect of copper(I) iodide and cesium fluoride is particularly effective, promoting the formation of a reactive organocopper intermediate and aiding in the removal of byproducts. organic-chemistry.org This combination has proven successful for coupling sterically hindered and electronically disfavored systems. organic-chemistry.org
Specifically for arylstannanes, the tendency to undergo transmetalation with a copper salt is influenced by factors such as tin-Lewis acidity and the presence of directing groups. researchgate.net Arylstannanes with higher tin-Lewis acidity, such as those bearing electron-withdrawing groups, are more prone to transmetalation with copper salts. researchgate.netresearchgate.net This principle allows for site-selective MKS couplings. For example, perfluoroaryl- and heteroaryl-stannanes can undergo selective transmetalation at the more activated Sn-Ar bond, leaving other aryl-tin bonds intact. researchgate.netresearchgate.netchemrxiv.org While direct studies on this compound in this context are not explicitly detailed, the electron-withdrawing nature of the fluorine atom would likely enhance its reactivity in copper co-catalyzed MKS couplings.
Below is a table summarizing the effect of copper co-catalysis on the Migita-Kosugi-Stille coupling.
| Condition | Proposed Role of Copper | Solvent Polarity | Impact on Reaction |
| Cu(I) salt | Sn/Cu Transmetalation | Polar (e.g., DMF, NMP) | Accelerates reaction |
| Cu(I) salt | Sn/Cu Transmetalation | Less Polar (e.g., ethereal) | Accelerates reaction |
| Cu(I) salt + Fluoride ion | Synergistic catalysis | Various | Enhances efficiency, broadens scope |
Computational and Theoretical Modeling of Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms. nih.gov Quantum chemical calculations provide a powerful means to investigate reaction energetics, transition state structures, and the influence of various factors on reaction pathways. nih.govunipi.itresearchgate.net
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been extensively employed to study the energetics of the Stille cross-coupling reaction. researchgate.net These calculations can determine the heats of reaction and activation energies for the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. wavefun.com
For the transmetalation step, calculations have shown that the activation barriers are influenced by the nature of the ligands on the palladium center and the leaving group on the organostannane. researchgate.net For example, more electron-donating phosphine ligands on palladium can increase the transmetalation barrier. researchgate.net The calculations also highlight the importance of nucleophilic assistance at the tin atom, which can significantly lower the energy of the transition state. unipi.itresearchgate.net While specific calculations for this compound are not available in the provided results, the general principles derived from these studies are applicable. The electron-withdrawing fluorine atom would be expected to influence the energetics of the transmetalation step.
The table below presents a conceptual summary of how different factors can influence the energetics of the Stille reaction, as suggested by computational studies.
| Factor | Influence on Reaction Energetics |
| Electron-donating ligands on Pd | Increase transmetalation activation barrier |
| Nucleophilic assistance at Sn | Lowers transition state energy |
| Leaving group on organostannane | Affects overall activation barrier |
| Solvent effects | Can stabilize or destabilize intermediates and transition states |
Detailed computational studies have mapped out the energy profiles and identified the structures of transition states for the Stille reaction. unipi.itwikipedia.org The transmetalation step, in particular, can proceed through different mechanisms, including associative pathways with either cyclic or open transition states. wikipedia.org
In the associative mechanism, the organostannane coordinates to the palladium center, forming a pentacoordinate intermediate. wikipedia.org The subsequent transfer of the organic group from tin to palladium can occur through a cyclic transition state, where a ligand on palladium interacts with the tin atom, or an open transition state. wikipedia.org DFT calculations have been used to predict which pathway is more favorable under different conditions. wikipedia.org For instance, the nature of the leaving group on the electrophile can influence the preferred mechanism. researchgate.net
The analysis of transition states provides crucial information about the geometry and electronic structure of the species at the highest point on the reaction coordinate. This information helps in understanding the factors that control the rate and selectivity of the reaction. While specific energy profiles and transition state analyses for this compound are not provided, the established computational methodologies can be applied to investigate its specific reactivity.
Applications of Tributyl 3 Fluorophenyl Stannane in Advanced Organic Synthesis
Stille Coupling Reactions
The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile. wikipedia.org Tributyl(3-fluorophenyl)stannane is an effective nucleophilic partner in these transformations, valued for its stability and reactivity. The general mechanism involves the oxidative addition of the organic electrophile to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final coupled product. wikipedia.org
Formation of Carbon-Carbon Bonds (e.g., Aryl-Aryl, Aryl-Alkenyl, Aryl-Alkynyl)
This compound is proficient in forming various types of carbon-carbon bonds. In aryl-aryl couplings, it reacts with aryl halides or triflates to generate biaryl structures containing a 3-fluorophenyl moiety. These reactions are fundamental in constructing the core of many pharmaceutical agents and advanced materials. Similarly, coupling with vinyl halides or triflates yields aryl-alkenyl products, and reactions with alkynyl halides produce aryl-alkynyl compounds. The versatility of the Stille coupling allows for the creation of these diverse bonds under relatively mild conditions. organic-chemistry.org
Table 1: Examples of C-C Bond Formation using Aryl Stannanes
| Stannane (B1208499) Reagent | Electrophile | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | 3-Methoxyphenyl methanesulfonate | Pd(OAc)₂ / XPhos | Aryl-Aryl | nih.gov |
| Tributyl(furan-2-yl)stannane | 2-Methylquinolin-6-yl methanesulfonate | Pd(OAc)₂ / XPhos | Aryl-Heteroaryl | nih.gov |
| (Ethenyl)tributyltin | 4-Bromophenyl triflate | Pd(PPh₃)₄ | Aryl-Alkenyl | nih.gov |
Coupling with Aryl Halides and Pseudohalides (e.g., Triflates)
A significant application of this compound is its reaction with a wide array of aryl halides (I, Br, Cl) and pseudohalides, such as triflates (OTf). wikipedia.orgnih.gov The reactivity of the electrophile in Stille couplings generally follows the order I > Br > OTf > Cl. nih.gov However, the choice of catalyst, ligands, and additives can modulate this selectivity. For instance, the addition of lithium chloride (LiCl) can enhance the reactivity of triflates, sometimes reversing the typical selectivity order to I > OTf > Br > Cl. nih.gov This tunability allows chemists to perform selective couplings on molecules bearing multiple different leaving groups. Recent advancements have even enabled the use of traditionally less reactive aryl chlorides and sulfonates like mesylates and tosylates as coupling partners. nih.govnih.gov
Table 2: Stille Coupling with Various Electrophiles
| Stannane Reagent | Electrophile | Catalyst/Additive | Key Feature | Reference |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ / CsF | Coupling of less reactive aryl chlorides | harvard.edu |
| (Ethenyl)tributyltin | 4-Bromophenyl triflate | PdCl₂(PPh₃)₂ / LiCl | Selective coupling at C-OTf bond | nih.gov |
| Tributyl(phenyl)stannane | Aryl Mesylate | Pd(OAc)₂ / XPhos / CsF | First reported Stille couplings of aryl mesylates | nih.gov |
Carbonylative Cross-Coupling Applications
The Stille reaction can be adapted to include a carbonyl group, a process known as carbonylative cross-coupling. wikipedia.org This powerful method for synthesizing ketones involves introducing carbon monoxide (CO) gas into the reaction mixture. The catalytic cycle is similar to a standard Stille coupling, but after the initial oxidative addition, the CO molecule inserts into the palladium-aryl bond. wikipedia.orgyoutube.com Subsequent transmetalation with this compound and reductive elimination yields a diaryl ketone. This approach avoids the need to handle often unstable acyl chloride starting materials. wikipedia.org
Stereoselective Transformations
While standard Stille couplings create achiral products, the reaction can be employed in stereoselective synthesis. For instance, the coupling of a chiral organostannane with an aryl halide can proceed with retention of configuration at the carbon-tin center, allowing for the synthesis of optically active products. Although specific examples involving this compound are not prominent, the development of stereoretentive methods using secondary alkylstannane reagents demonstrates the potential for such transformations. nih.gov By using specialized backbones like azastannatranes, secondary alkyl groups can be transferred with high fidelity, opening the door for creating chiral centers in complex molecules. nih.gov
Synthesis of Fluorinated Organic Molecules
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Fluorine can enhance metabolic stability, increase binding affinity to protein targets, and modify lipophilicity, making it a highly sought-after element in drug design. nih.govnih.gov
Strategic Incorporation of Fluoroaryl Moieties
This compound is a key reagent for the strategic incorporation of the 3-fluorophenyl group into complex molecules. nih.gov This moiety is a common feature in many pharmaceuticals. For example, fluorophenyl groups are critical structural components in synthetic statins like atorvastatin (B1662188) and rosuvastatin, where they enhance biological activity. nih.gov They are also found in selective serotonin (B10506) reuptake inhibitors (SSRIs) such as escitalopram, where the fluorine atom contributes to potent binding at the serotonin transporter. nih.gov The use of this compound via the Stille coupling provides a reliable and versatile method for synthesizing these and other fluorinated drug candidates and bioactive compounds. researchgate.netnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (Ethenyl)tributyltin |
| 2-Methylquinolin-6-yl methanesulfonate |
| 3-Methoxyphenyl methanesulfonate |
| 4-Bromophenyl triflate |
| Atorvastatin |
| Carbon Monoxide |
| Escitalopram |
| Lithium Chloride |
| Rosuvastatin |
| This compound |
| Tributyl(furan-2-yl)stannane |
| Tributyl(phenyl)stannane |
Diverse Synthetic Transformations
Transmetalation is a fundamental step in many cross-coupling reactions where an organic group is transferred from one metal to another. wikipedia.org In the context of this compound, the most critical transmetalation is the transfer of the 3-fluorophenyl group from tin to the palladium catalyst during the Stille reaction catalytic cycle. wikipedia.org
The cycle begins with the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation where the organostannane transfers its aryl group to the Pd(II) center, displacing the halide. This forms a new organopalladium intermediate which then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.ca
While tin-to-palladium transmetalation is highly efficient, the transfer to other elements like germanium is less common. The development of organogermanes as transmetalation reagents in palladium-catalyzed coupling has been limited by their lower reactivity compared to organostannanes. rsc.org Therefore, while theoretically possible, a direct, preparatively useful transmetalation from this compound to germanium is not a standard synthetic operation. The more common route to organogermanium compounds involves other synthetic methods.
While the primary utility of this compound lies in palladium-catalyzed cross-coupling, the tributylstannyl moiety has inherent reactivity that can be harnessed in other transformations, such as nucleophilic additions and reductions. It is important to distinguish that for reductions, the reagent used is typically a tributyltin hydride (Bu₃SnH), not an aryl-substituted stannane. wikipedia.org
Organometallic reagents can act as strong nucleophiles, adding to carbonyl compounds like aldehydes and ketones. youtube.comchemistrysteps.com For example, allyltributylstannane (B1265786) is commonly used to add an allyl group to a carbonyl carbon, forming a homoallylic alcohol after a workup step. youtube.com The reaction proceeds through a nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com While this compound is not typically used for this purpose, as it would transfer the phenyl group under specific conditions not favored over Stille coupling, the general reactivity exists within the class of organostannane compounds.
Reductions, on the other hand, rely on the weak Sn-H bond in tributyltin hydride. wikipedia.org This reagent is an effective radical reducing agent, used for dehalogenations and other radical-mediated transformations. This compound lacks this hydride and is therefore not used as a reducing agent in this context.
This compound is itself a stable, storable organometallic reagent. organic-chemistry.orgwikipedia.org Its primary role in synthesis is to act as a precursor for the in situ formation of a different, transient organometallic reagent within a catalytic cycle. wikipedia.org
In the Stille reaction, this compound serves as the source of the 3-fluorophenyl group, which is transferred to a palladium(II) center via transmetalation. uwindsor.calibretexts.org This step forms a transient arylpalladium(II) complex. This complex is the key organometallic intermediate that ultimately participates in the bond-forming reductive elimination step to generate the desired product.
The Stille Catalytic Cycle:
Oxidative Addition: R-X + Pd(0) → R-Pd(II)-X
Transmetalation: R-Pd(II)-X + (3-F-Ph)SnBu₃ → R-Pd(II)-(3-F-Ph) + XSnBu₃
Reductive Elimination: R-Pd(II)-(3-F-Ph) → R-(3-F-Ph) + Pd(0)
Therefore, this compound is directly used to generate a reactive organopalladium reagent that is essential for the subsequent carbon-carbon bond formation. uwindsor.ca
One of the most powerful and widespread applications of this compound is the palladium-catalyzed arylation of heterocycles, a specific and highly valuable class of the Stille reaction. wikipedia.orgorganic-chemistry.org This method allows for the direct formation of a carbon-carbon bond between the 3-position of the fluorophenyl ring and a carbon atom on a heterocyclic ring.
The reaction couples the stannane with a halogenated or triflated heterocycle. A wide variety of heterocyclic systems, including thiazoles, pyrroles, indoles, and purines, can be successfully arylated using this methodology. libretexts.orgnih.govmdpi.com The reaction generally exhibits high functional group tolerance, allowing for its use in the late-stage functionalization of complex molecules. uwindsor.ca
Table 3: Examples of Palladium-Catalyzed Arylation of Heterocycles
| Stannane Reagent | Heterocyclic Partner | Catalyst / Conditions | Product | Ref. |
|---|---|---|---|---|
| This compound | 2-Bromothiazole | Pd(PPh₃)₄, Toluene, Reflux | 2-(3-Fluorophenyl)thiazole | mdpi.com, nih.gov |
| This compound | 5-Iodo-N-Boc-indole | Pd₂(dba)₃, P(2-furyl)₃, THF | 5-(3-Fluorophenyl)-N-Boc-indole | harvard.edu, nih.gov |
This table provides representative examples; specific conditions and yields depend on the exact substrates.
This synthetic strategy is crucial for the synthesis of novel compounds in medicinal chemistry and materials science, where the introduction of a fluorophenyl group can significantly modulate the biological and physical properties of a molecule. nih.gov
Research on the Development of Functional Materials and Advanced Architectures Using Tributyl 3 Fluorophenyl Stannane Precursors
Design and Synthesis of π-Conjugated Systems for Optoelectronic Applications
Tributyl(3-fluorophenyl)stannane is a key building block in the synthesis of π-conjugated systems, which are the cornerstone of various optoelectronic applications. The Stille cross-coupling reaction, a palladium-catalyzed process that couples an organotin compound with an organic halide, is a widely used method for creating carbon-carbon bonds in these systems. organic-chemistry.orgwikipedia.org This reaction's tolerance for a wide range of functional groups makes it particularly suitable for the synthesis of complex polymeric and molecular structures. uwindsor.ca
The 3-fluorophenyl group from the stannane (B1208499) precursor can be incorporated into the backbone of polymers, influencing their electronic structure and physical properties. mdpi.com The synthesis of these materials often involves reacting this compound with various aryl halides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, sometimes with a copper(I) iodide co-catalyst to enhance the reaction rate. harvard.edumdpi.com
Low-Bandgap Polymers for Organic Photovoltaics
In the field of organic photovoltaics (OPVs), there is a significant research focus on developing low-bandgap polymers that can absorb a broader range of the solar spectrum, thereby increasing device efficiency. dtu.dkresearchgate.net this compound is utilized in the synthesis of such polymers. The introduction of the fluorine atom from the precursor into the polymer backbone can effectively tune the material's electronic properties. mdpi.com
The synthesis of these low-bandgap polymers typically involves the Stille coupling of a distannylated monomer with a dihalogenated comonomer, where one of the monomers can be derived from or is this compound itself, to introduce the fluorinated phenyl unit into the polymer chain. mdpi.comdtu.dk
Table 1: Impact of Fluorination on Polymer Electronic Properties
| Polymer System | Fluorination Effect on HOMO (eV) | Fluorination Effect on LUMO (eV) | Impact on Bandgap (eV) | Reference |
| Thieno[3,4-b]thiophene-based | Lowered by 0.11 eV | Significantly lowered | Minor impact | mdpi.com |
| Benzothiadiazole-based | Lowered | Lowered | Slightly increased in some cases | mdpi.com |
| Quinoxaline-based | Lowered by 0.07 eV | Lowered by 0.13 eV | Reduced | nih.gov |
Ligands for Organic Light-Emitting Diodes (OLEDs)
This compound is also a valuable precursor for synthesizing ligands used in organic light-emitting diodes (OLEDs). The ligands in OLEDs play a crucial role in determining the device's efficiency, color purity, and stability. By incorporating the 3-fluorophenyl group, the electronic properties of the ligands can be fine-tuned.
The synthesis of these ligands often employs the Stille reaction to couple the 3-fluorophenyl group to a core heterocyclic structure. wikipedia.org The introduction of fluorine can influence the HOMO/LUMO energy levels of the resulting ligand, which in turn affects the charge injection and transport properties within the OLED. Furthermore, the synthesis of π-conjugated polymers containing fluorinated arylene units via methods like direct arylation has been shown to be an efficient route to materials for OLEDs. dntb.gov.ua
Fabrication of Functional Thin Layers and Their Integration in Devices
The functional materials synthesized using this compound are often processed into thin films for integration into electronic devices. The method of thin film fabrication, such as spin coating, is critical as the morphology of the active layer significantly impacts device performance. dtu.dk For instance, in organic solar cells, the morphology of the polymer:fullerene blend affects charge generation and transport. harvard.edu
The use of organotin precursors like this compound can influence the final properties of the thin film. While the primary role of the stannane is as a reactant in the synthesis of the active material, the choice of precursor can have downstream effects on material processability and the ultimate morphology of the fabricated thin film. For example, the solubility of the resulting polymer, which is crucial for solution-based processing techniques, can be influenced by the constituent monomers. dtu.dk The fabrication of high-performance p-type thin-film transistors has been demonstrated using atomic layer deposition of tin-oxide films, highlighting the versatility of tin-based materials in electronics. rsc.org
Role of Fluorine Substitution in Modulating Material Properties
The substitution of hydrogen with fluorine in organic electronic materials, a strategy enabled by precursors like this compound, has a profound impact on their properties. mdpi.com Fluorine is the most electronegative element, and its introduction into a π-conjugated system imparts unique electronic characteristics. mdpi.com
A primary effect of fluorination is the lowering of both the HOMO and LUMO energy levels of the material. mdpi.comrsc.org This is a direct consequence of fluorine's strong electron-withdrawing nature. The extent of this energy level depression can be tuned by the number and position of fluorine atoms. rsc.org This ability to precisely control the frontier orbital energies is a powerful tool for designing materials with specific properties for applications like OPVs and OLEDs. rsc.org
Beyond the electronic effects, fluorine substitution can also influence the intermolecular interactions and solid-state packing of the materials. The small van der Waals radius of fluorine means it can be introduced without causing significant steric hindrance. mdpi.com Furthermore, noncovalent interactions involving fluorine, such as S···F interactions, can lead to more planar polymer backbones, which can enhance charge transport. rsc.org Increased interchain binding strengths due to fluorination can also lead to denser packing of polymer chains. researchgate.net
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are at the forefront of the analytical tools used to study Tributyl(3-fluorophenyl)stannane, providing detailed information about its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organotin compounds like this compound. Analysis of various NMR-active nuclei provides a comprehensive picture of the molecular framework.
¹H NMR: Proton NMR spectra are used to identify the signals corresponding to the protons of the tributyl groups and the 3-fluorophenyl ring. The chemical shifts, signal multiplicities, and integration values provide information about the electronic environment and connectivity of these protons. The two-bond coupling between tin and the protons of the butyl groups (²J(Sn-H)) is typically around 50 Hz. huji.ac.il
¹³C NMR: Carbon-13 NMR provides insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in both the butyl chains and the fluorophenyl ring are diagnostic. Furthermore, the coupling between ¹¹⁹Sn and ¹³C nuclei (¹J(¹¹⁹Sn-¹³C)) can be observed, with coupling constants typically ranging from 300 to 400 Hz for the methyl groups in similar organotin compounds. rsc.org
¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for its characterization. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment on the phenyl ring.
¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity. huji.ac.ilnorthwestern.edu The ¹¹⁹Sn NMR chemical shift is highly diagnostic of the coordination number and the nature of the substituents attached to the tin atom, covering a very wide range of over 5000 ppm. huji.ac.ilnorthwestern.edu For tetraorganotin compounds, the chemical shifts are influenced by the electronic properties of the organic groups. The use of tetramethyltin (B1198279) (SnMe₄) is a common reference standard for ¹¹⁹Sn NMR. northwestern.edu
Interactive Data Table: Representative NMR Data for Organotin Compounds
| Nucleus | Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |
| ¹H | 0.8 - 7.5 | ²J(Sn-H) ≈ 50 |
| ¹³C | 10 - 150 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 |
| ¹⁹F | Varies depending on substitution | - |
| ¹¹⁹Sn | -2500 to +3000 | - |
Note: The specific chemical shifts for this compound can vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of different bonds within the molecule. Key expected vibrational modes include:
C-H stretching vibrations of the butyl groups.
Aromatic C-H and C=C stretching vibrations of the fluorophenyl ring.
The C-F stretching vibration, which is typically a strong band.
Sn-C stretching vibrations.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain information about its fragmentation pattern. The mass spectrum will show the molecular ion peak ([M]⁺), which confirms the molecular formula C₁₈H₃₁FSn. lookchem.com The isotopic distribution pattern characteristic of tin, with its multiple naturally occurring isotopes, will be a key feature in identifying tin-containing fragments. Fragmentation often involves the loss of butyl groups or the fluorophenyl group from the tin center.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of this compound and for assessing its purity.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organotin compounds. semanticscholar.org A suitable eluent system, often a mixture of non-polar and moderately polar solvents like hexanes and ethyl acetate, is used to separate the desired product from starting materials, byproducts, and any decomposition products. The progress of the separation can be monitored by thin-layer chromatography (TLC), often visualized with a potassium permanganate (B83412) stain as many organotin compounds are not UV-active. semanticscholar.org
Gas Chromatography (GC): Gas chromatography can be used to assess the purity of this compound, provided the compound is sufficiently volatile and thermally stable. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity analysis and mass spectral data for component identification.
Current Challenges and Future Research Directions in Tributyl 3 Fluorophenyl Stannane Chemistry
Advancements in Sustainable Organotin Chemistry
The primary challenge associated with organotin reagents is their inherent toxicity and the persistence of tin-containing byproducts in the environment. guilan.ac.ir Addressing these issues is paramount for the continued application of organotin chemistry in a sustainable manner.
A significant leap towards sustainable organotin chemistry involves shifting from stoichiometric to catalytic use of tin reagents. The development of "Stille couplings catalytic in tin" represents a major advancement. organic-chemistry.org This approach minimizes the amount of tin required, thereby reducing waste.
Future research is focused on designing more robust catalytic systems that can operate at very low tin concentrations and are compatible with a wider range of substrates. Concurrently, effective recycling strategies for tin-containing byproducts are being developed. Tin can be recycled indefinitely without loss of quality, making it a prime candidate for a circular economy model. internationaltin.org Current recycling primarily involves smelting, but for the low concentrations found in chemical waste, newer methods are needed. mdpi.com
Table 1: Emerging Tin Recycling and Removal Strategies
| Strategy | Description | Potential Impact |
|---|---|---|
| Hydrometallurgy | Involves leaching tin from waste materials using aqueous solutions, followed by precipitation or electrowinning to recover the metal. mdpi.com | Lower energy consumption compared to traditional smelting; suitable for low-concentration waste streams. |
| Solvometallurgy | Utilizes non-aqueous solvents to selectively extract tin from complex mixtures, offering high purity of the recovered metal. mdpi.com | High selectivity and efficiency; potential for closed-loop solvent recycling. |
| Adsorption-Flocculation | Employs adsorbents like activated carbon and clay to remove organotin compounds from wastewater. researchgate.net | Effective for treating dilute aqueous waste streams from industrial processes. |
| Solid-Phase Extraction | Using stationary phases, such as silica (B1680970) gel mixed with potassium fluoride (B91410) or potassium carbonate, to capture organotin impurities during chromatographic purification. sdlookchem.com | Allows for the removal of tin impurities down to parts-per-million (ppm) levels, crucial for pharmaceutical applications. |
These strategies aim to create a closed-loop system where tin is efficiently recovered from manufacturing byproducts and end-of-life products, such as electronics and tin-plated steel, and then repurposed. internationaltin.orgbotanyrecycling.com.au
The environmental impact of organotin compounds, such as tributyltin (TBT), has been significant, leading to regulations and bans on their use in applications like antifouling paints for ships. nih.gov While Tributyl(3-fluorophenyl)stannane is primarily a laboratory reagent, the principles of mitigation remain crucial.
Key mitigation strategies focus on two areas: containment and degradation. In a laboratory or industrial setting, this involves specialized waste handling protocols. For instance, treating reaction waste with a saturated aqueous solution of potassium fluoride (KF) can precipitate insoluble and less toxic tin fluorides, which can then be more easily removed. sdlookchem.com Another approach involves oxidation, for example using bleach, to convert organotins into less harmful inorganic tin oxides.
The development of alternative, less toxic reagents is also a key research area. While organostannanes offer unique reactivity, ongoing research into other organometallics, such as those based on boron (as in the Suzuki coupling), provides greener alternatives for many cross-coupling reactions. organic-chemistry.org However, for certain complex syntheses, the high functional group tolerance and stability of organostannanes remain superior. uwindsor.ca
Expanding the Scope and Selectivity of Cross-Coupling Reactions with Fluorinated Organostannanes
The Stille cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis, valued for its reliability and tolerance of various functional groups. organic-chemistry.orguwindsor.ca Fluorinated organostannanes, such as this compound, are particularly important for introducing fluorinated aryl motifs into complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
However, challenges remain, particularly with highly fluorinated substrates, which can exhibit different reactivity and present higher energetic barriers in the catalytic cycle. acs.org Future research is directed at several key areas:
Broadening Substrate Scope: Developing new palladium catalysts and ligand systems that are more active and can efficiently couple a wider range of fluorinated organostannanes with challenging electrophiles, including other fluorinated partners. acs.orgorganic-chemistry.org
Improving Selectivity: In molecules with multiple reactive sites, achieving high chemo- and regioselectivity is crucial. Research into catalyst control, where the choice of ligand can direct the reaction to a specific site, is a promising avenue. nih.gov For fluorinated compounds, this is particularly important when multiple C-F or C-halogen bonds are present.
Milder Reaction Conditions: Moving towards reactions that can be performed at lower temperatures and with lower catalyst loadings is a constant goal. This not only improves the sustainability of the process but also allows for the synthesis of more sensitive and complex molecules.
Recent studies have shown that additives, such as copper(I) salts and fluoride ions, can have a synergistic effect, accelerating the reaction and improving yields. organic-chemistry.org Understanding and optimizing the role of such additives is a key area of ongoing investigation.
Innovative Applications in Advanced Material Science and Supramolecular Chemistry
The unique electronic properties conferred by the fluorine atom make fluorinated organic compounds highly valuable in materials science. The incorporation of fluorinated phenyl groups, facilitated by reagents like this compound, can be used to tune the optical and electronic properties of polymers and other materials.
Future applications are envisioned in:
Organic Electronics: Fluorination of conjugated polymers can lower their LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for creating n-type semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
Fluorinated Polymers: These materials are known for their high thermal stability, chemical resistance, and low surface energy. acs.org Organostannane-mediated cross-coupling reactions provide a powerful tool for synthesizing novel fluorinated monomers and polymers with precisely controlled structures and properties.
Supramolecular Chemistry: This field explores the assembly of molecules into larger, ordered structures through non-covalent interactions. fluorochem.co.uk Fluorinated groups can introduce specific interactions, such as fluorous-fluorous interactions or halogen bonding, which can be used to direct the self-assembly of complex supramolecular architectures. nsf.govuq.edu.au These assemblies have potential applications in areas like molecular recognition, catalysis, and drug delivery.
Integration with Flow Chemistry and High-Throughput Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes and the use of high-throughput experimentation (HTE) are revolutionizing chemical synthesis. domainex.co.uk These technologies offer improved safety, efficiency, and scalability.
The integration of organostannane chemistry with these platforms presents both opportunities and challenges. Flow chemistry is particularly well-suited for handling toxic or reactive reagents, as it minimizes the amount of material being reacted at any given time. acs.org This could enhance the safety profile of reactions involving organostannanes. Furthermore, the precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor can lead to improved yields and selectivities. mdpi.combeilstein-journals.org
High-throughput experimentation allows for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, additives) in parallel, using very small amounts of material. domainex.co.ukunchainedlabs.com This is invaluable for optimizing challenging cross-coupling reactions with new or complex fluorinated organostannanes and for discovering novel catalytic systems. nih.gov The future of process development for reactions involving this compound will likely involve a combination of HTE for initial condition screening followed by optimization and scale-up using continuous flow technology. acs.org
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Methods
A thorough understanding of the reaction mechanism is essential for rationally designing better catalysts and optimizing reaction conditions. The mechanism of the Stille coupling has been extensively studied, but nuances, especially with functionalized substrates like fluorinated organostannanes, are still being uncovered. uwindsor.caresearchgate.netresearchgate.net
Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, allow for the real-time monitoring of reactions, providing valuable data on the formation and consumption of intermediates. beilstein-journals.org This experimental data is crucial for validating proposed mechanistic pathways.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. morressier.com DFT calculations can be used to:
Map the entire potential energy surface of a catalytic cycle.
Determine the structures and energies of reactants, transition states, and intermediates.
Predict the effect of different ligands, substrates, and solvents on reaction barriers.
Distinguish between different possible mechanistic pathways, such as the open versus cyclic transmetalation pathways in the Stille reaction. morressier.com
Studies using DFT have provided insights into how the electronic properties of fluorinated substrates can influence reaction barriers and have helped to explain experimental observations. nih.govnih.gov The synergy between advanced spectroscopic experiments and high-level computational studies will continue to be a driving force in deepening our understanding of reactions involving this compound, paving the way for the development of next-generation catalysts and synthetic methods.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tributyltin (TBT) |
| Potassium Fluoride |
Q & A
Q. What are the standard synthetic methodologies for Tributyl(3-fluorophenyl)stannane?
this compound is typically synthesized via transmetallation or coupling reactions. A common approach involves reacting 3-fluorophenyllithium or Grignard reagents with tributyltin chloride under inert conditions (e.g., argon atmosphere) to avoid oxidation . Alternatively, Stille coupling precursors may be employed, where organotin reagents react with aryl halides in the presence of palladium catalysts. Purification often requires column chromatography with silica gel and anhydrous solvents to remove tin byproducts .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : NMR is essential for identifying tin environments (δ ~100-150 ppm for tributyltin derivatives). and NMR confirm aryl substituent integration and fluorine presence .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M] at m/z ~349 for CHFSn).
- Elemental analysis : Validates stoichiometry (C, H, Sn, F) within ±0.4% deviation .
Q. What are the primary research applications of this compound in organic synthesis?
This compound is widely used as a transmetallation agent in cross-coupling reactions (e.g., Stille coupling) to introduce 3-fluorophenyl groups into complex molecules. Its stability under mild conditions makes it suitable for synthesizing fluorinated pharmaceuticals or agrochemical intermediates .
Advanced Research Questions
Q. How can researchers address challenges in isolating this compound from reaction mixtures?
Isolation difficulties arise due to tin reagent hygroscopicity and byproduct formation (e.g., tributyltin oxides). Strategies include:
Q. How might conflicting reactivity data in cross-coupling reactions involving this compound be resolved?
Discrepancies often stem from solvent polarity, ligand choice, or trace moisture. Systematic studies should:
- Compare reaction outcomes in polar (DMF) vs. nonpolar (toluene) solvents.
- Test palladium ligands (e.g., PPh vs. AsPh) to optimize transmetallation rates.
- Conduct kinetic profiling via NMR to monitor intermediate formation .
Q. What analytical methods are recommended to assess the thermal stability of this compound?
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (typically >150°C for tributyltin derivatives).
- Differential scanning calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., ligand dissociation).
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile decomposition products (e.g., tributyltin fluoride) .
Key Considerations for Researchers
- Toxicity : Tributyltin compounds are highly toxic. Use fume hoods and PPE (gloves, goggles) during synthesis .
- Storage : Store under argon at -20°C to prevent degradation. Avoid prolonged exposure to light .
- Computational Modeling : Density functional theory (DFT) can predict electronic effects of the 3-fluorophenyl group on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
